Bienvenue dans la boutique en ligne BenchChem!

Polybia-MP-III

Antimicrobial peptides Mastoparan SAR MIC determination

Polybia-MP-III is a C-terminally amidated tetradecapeptide (IDWLKLGKMVMDVL-NH₂) isolated from Polybia paulista venom. Unlike high-potency congeners, it exhibits near-inactive mast cell degranulation (EC₅₀ >200 µM) and 8–9× lower antibacterial potency, making it an indispensable low-activity control for isolating membrane-permeabilizing mechanisms from histamine release. Its +1 net charge and distinct C-terminal sequence (vs. Polybia-MP-II) provide a critical SAR anchor for probing cationic residue contributions to selectivity. Synthesized via Fmoc solid-phase chemistry; supplied as lyophilized powder with HPLC-verified purity. Secure this differentiation-grade peptide to ensure reproducible structure–activity comparisons and resistance-model development.

Molecular Formula
Molecular Weight
Cat. No. B1576789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolybia-MP-III
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polybia-MP-III Procurement Guide: Structural and Functional Overview of a Mastoparan Class Antimicrobial Peptide


Polybia-MP-III is a tetradecapeptide mastoparan (sequence IDWLKLGKMVMDVL‑NH₂) isolated from the venom of the neotropical social wasp Polybia paulista. It adopts an amphipathic α‑helical conformation under membrane‑mimetic conditions and exhibits broad‑spectrum antimicrobial activity against both Gram‑positive and Gram‑negative bacteria, as well as mast cell degranulation and erythrocyte lytic activities [1]. Synthesized via solid‑phase Fmoc chemistry, the peptide is C‑terminally amidated and has a molecular mass of ~1660 Da. These properties place Polybia-MP‑III within the mastoparan family, a class of peptides widely studied for their membrane‑active mechanisms and potential as antibiotic leads [2].

Why Generic Substitution of Polybia-MP-III with Other Mastoparans Can Mislead Research Outcomes


Although mastoparans share a common α‑helical amphipathic scaffold, subtle variations in amino acid sequence, net charge, and hydrophobicity produce marked differences in antimicrobial potency, mammalian cell toxicity, and mast cell degranulation activity [1]. The closest congener, Polybia-MP‑II, differs by only four residues at the C‑terminus yet displays up to 9‑fold greater antibacterial potency and pronounced degranulation activity, while Polybia-MP‑III appears nearly inactive in mast cell degranulation assays. Such functional divergence means that substituting one mastoparan for another without experimental verification can confound structure–activity relationship (SAR) studies, compromise the reproducibility of membrane‑permeabilization experiments, and yield misleading conclusions about the safety or efficacy of lead candidates.

Polybia-MP-III Quantitative Differentiation Evidence: Head‑to‑Head Antimicrobial, Degranulation, and Physicochemical Comparison


Antimicrobial Potency Profile: Polybia-MP-III vs. Polybia-MP-II (Direct Head‑to‑Head MIC Comparison)

In the same study that first characterized both peptides, Polybia-MP‑III consistently exhibited higher minimal inhibitory concentrations (MICs) than Polybia-MP‑II against all four tested bacterial strains. For Staphylococcus aureus, the MIC of Polybia-MP‑III was 19 µM compared to 2 µM for Polybia-MP‑II, representing a 9.5‑fold difference [1]. Similarly, against Bacillus cereus the MIC was 38 µM vs. 5 µM (7.6‑fold), against Escherichia coli 38 µM vs. 5 µM (7.6‑fold), and against Pseudomonas aeruginosa 310 µM vs. 38 µM (8.2‑fold). These data derive from a standard broth microdilution assay performed with synthetic peptides identical to the natural sequences. The consistently lower potency of Polybia-MP‑III makes it a useful low‑activity comparator in SAR panels or a candidate for studies where reduced antimicrobial pressure is desired.

Antimicrobial peptides Mastoparan SAR MIC determination

Mast Cell Degranulation Activity: Polybia-MP‑III Classified as Low‑Activity vs. Polybia-MP‑II High‑Activity

A systematic 2023 evaluation of 55 synthetic wasp mastoparans assigned Polybia-MP‑III to the low‑activity group (EC₅₀ > 200 µM in RBL‑2H3 cells) while its close analog Polybia-MP‑II was a high‑activity degranulator with an EC₅₀ of 6.79 ± 0.40 µM [1]. The high‑activity group additionally included Agelaia-MPI (5.25 µM), Pm‑R3 (7.60 µM), Protopolybia-MPIII (22.47 µM), and Mastoparan‑L (52.13 µM). Because Polybia-MP‑III did not appear among the 35 peptides with EC₅₀ ≤ 100 µM, it was inferred to have very weak or absent mast cell degranulation capacity, consistent with its classification in the low‑activity category that comprised 13 peptides [1]. This functional divergence is attributed to differences in the hydrophobic face composition and net charge (+1 vs. +2 for Polybia-MP‑II).

Mast cell degranulation Allergy models Structure‑function relationship

Net Charge and Hydrophobicity: Polybia-MP‑III Displays a +1 Charge vs. +2 for Polybia-MP‑II and Polybia-MP‑I

Physicochemical profiling of 55 synthetic mastoparans revealed that Polybia-MP‑III carries a net charge of +1 at neutral pH and a hydrophobicity (H) of 0.752, compared to Polybia-MP‑II (+2 charge, H = 0.740) and Polybia-MP‑I (+2 charge, H = 0.489) [1]. The reduced positive charge of Polybia-MP‑III arises from the substitution of Lys¹¹ in Polybia-MP‑II with Met¹¹, eliminating one cationic side‑chain. Lower net charge is generally associated with decreased electrostatic affinity for anionic prokaryotic membranes, which may partly explain the lower antimicrobial potency, and potentially with attenuated toxicity toward zwitterionic mammalian cell membranes. The hydrophobic moment (μH) of Polybia-MP‑III (0.448) is also slightly lower than that of Polybia-MP‑II (0.457), suggesting a marginal reduction in amphipathicity.

Peptide physicochemical properties Membrane selectivity Toxicity prediction

C‑Terminal Sequence Divergence Underpins Functional Differentiation from Polybia-MP‑II

Sequence alignment reveals that Polybia-MP‑III (IDWLKLGKMVMDVL‑NH₂) differs from Polybia-MP‑II (IDWLKLGKMVIDAL‑NH₂) at four positions within the C‑terminal region (residues 11–14). These substitutions replace a positively charged Lys (K¹¹) with a hydrophobic Met (M¹¹), and alter the pattern of hydrophobic residues (VIDAL → MVMDVL) [1]. This region contributes to the hydrophobic face of the amphipathic helix, and modifications here are known to modulate both antimicrobial activity and mast cell degranulation potency [2]. The replacement of charged/polar residues with hydrophobic ones in the C‑terminal half likely contributes to the higher overall hydrophobicity of Polybia-MP‑III relative to Polybia-MP‑I, while the loss of the Lys¹¹ positive charge reduces net charge from +2 to +1.

Peptide sequence alignment Structure‑activity relationship Hydrophobic face engineering

High‑Value Application Scenarios for Polybia-MP‑III Based on Quantitative Evidence


Non‑Degranulating Control in Mast Cell Activation Assays

Because Polybia-MP‑III exhibits EC₅₀ >200 µM in RBL‑2H3 degranulation assays, compared to 6.79 µM for Polybia-MP‑II, it can serve as a low‑activity mastoparan control when investigating mast cell‑dependent allergic pathways or screening for degranulation‑independent antimicrobial mechanisms [1]. This allows researchers to isolate membrane‑permeabilizing antibacterial effects from degranulation‑associated histamine release.

Structure–Activity Relationship (SAR) Anchor Point in Mastoparan Optimization

The 8‑ to 9‑fold lower antibacterial potency of Polybia-MP‑III relative to Polybia-MP‑II, combined with its distinct C‑terminal sequence and +1 net charge, makes it a valuable SAR anchor for probing the contributions of cationic residues and hydrophobic face composition to antimicrobial activity and selectivity [1]. Incorporating Polybia-MP‑III into a panel of wild‑type mastoparans can reveal how single‑position substitutions (e.g., K11M) shift the potency–toxicity balance.

Selectivity Profiling in Membrane‑Interaction Studies

Polybia-MP‑III offers a net charge of +1 and hydrophobicity of 0.752, contrasting with the +2 charge of Polybia-MP‑II and +2/hydrophobicity 0.489 of Polybia-MP‑I [1]. This distinct physicochemical signature enables comparative biophysical studies (e.g., surface plasmon resonance, calcein leakage assays) to delineate how charge and hydrophobicity govern preferential binding to anionic bacterial versus zwitterionic mammalian lipid bilayers.

Low‑Potency Probe for Resistance Mechanism Investigations

With MIC values ranging from 19 µM (S. aureus) to 310 µM (P. aeruginosa), Polybia-MP‑III is a useful low‑potency probe for studying bacterial resistance mechanisms to cationic antimicrobial peptides [1]. Because its activity is near the threshold of typical resistance breakpoints, it can be employed to identify bacterial strains with subtle increases in membrane remodeling, efflux pump expression, or proteolytic degradation that might be missed with more potent analogs.

Quote Request

Request a Quote for Polybia-MP-III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.